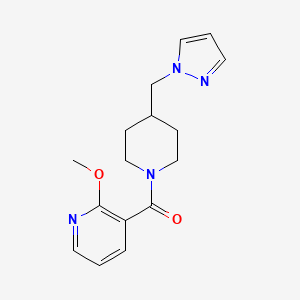

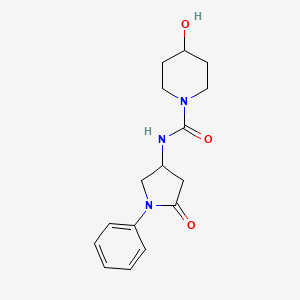

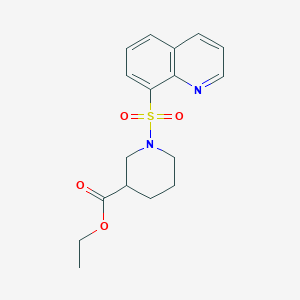

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a pyridine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. Pyridine is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by a nitrogen atom .

Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions like protodeboronation of pinacol boronic esters .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring, for instance, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a precursor in the synthesis of various organic molecules. Its pyrazole and piperidine moieties can act as nucleophilic sites for reactions, or as ligands to stabilize reactive intermediates. For instance, similar structures have been used to prepare tris(pyrazolyl)methane ligands, which are valuable in catalysis and biomedical chemistry .

Catalysis

Due to its structural features, this compound can be involved in catalytic processes, particularly in the formation of C–F bonds. The pyrazole group can coordinate to metals, facilitating reactions such as hydrogenation or carbon-carbon bond formation. This is akin to the use of related compounds in activating C-H bonds .

Medicinal Chemistry

Compounds with pyrazole and piperidine structures have shown potential in drug development. They can act as enzyme inhibitors or receptor modulators. For example, derivatives of this compound class have been explored for their chemotherapeutic properties in treating cancers .

Ligand Chemistry

The compound can function as a ligand for metal complexes. Its ability to donate electrons to metal centers makes it suitable for creating complexes that are used in studies of magnetism, electronic structure, and as models for biological systems .

Environmental Chemistry

This compound, due to its potential reactivity, could be studied for its role in environmental remediation processes. It might be used to synthesize molecules that can capture pollutants or facilitate the breakdown of hazardous substances.

Each application mentioned leverages the unique chemical structure of the compound, which includes the pyrazole ring known for its coordination ability and the piperidine ring which offers flexibility and reactivity. The methoxy and methanone groups further contribute to the compound’s reactivity and potential applications across various fields of chemistry. The above applications are based on the general behavior of similar compounds and the potential of the functional groups present in the molecule .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a pyrazole ring , which is known to interact with various biological targets, including enzymes and receptors, and exhibit diverse pharmacological effects . .

Mode of Action

Generally, compounds with a pyrazole ring can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mechanism depends on the specific target and the chemical structure of the compound.

Biochemical Pathways

Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. Generally, the pharmacokinetic properties of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors. The 2-methoxy group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the known activities of other pyrazole derivatives , it could potentially exhibit a range of effects, such as anti-inflammatory, antitumor, antimicrobial, and more . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with its target, and its overall efficacy . .

Propriétés

IUPAC Name |

(2-methoxypyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-22-15-14(4-2-7-17-15)16(21)19-10-5-13(6-11-19)12-20-9-3-8-18-20/h2-4,7-9,13H,5-6,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDFEBJJPAHWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

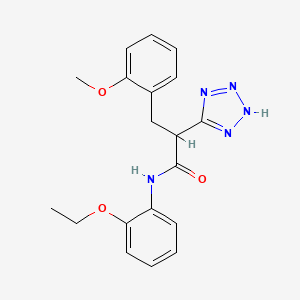

![2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2850010.png)

![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2850018.png)

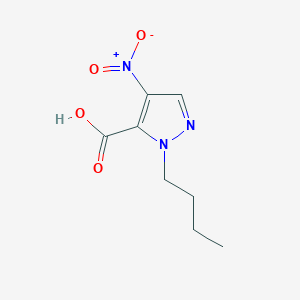

![4-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2850020.png)

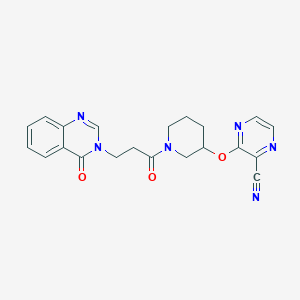

![N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2850030.png)